molecular formula C10H12N2O B1275658 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one CAS No. 86499-35-6

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one

Katalognummer: B1275658
CAS-Nummer: 86499-35-6
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: AUAKXRGQXZRTQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Core Benzazepine Scaffold: Ring Conformation and Tautomerism

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one (CAS 86499-35-6) is a bicyclic heterocycle consisting of a benzene ring fused to a seven-membered azepine ring containing nitrogen at position 1 and a ketone at position 2. The tetrahydro designation indicates partial saturation of the azepine ring, with four carbons in a non-aromatic state.

Ring Conformation and Tautomerism

The core structure adopts a chair-like conformation for the seven-membered ring, as confirmed by molecular modeling and NMR studies. Key features include:

  • Benzenoid A-ring : Aromatic resonance stabilizes the benzene portion.
  • Keto-enamine tautomerism : The compound exists in equilibrium between keto (C=O) and enol (C-OH) forms due to the amine-ketone conjugation. This tautomerism is reflected in averaged NMR signals, particularly for carbons adjacent to the tautomeric positions.
Table 1: Tautomeric Equilibrium Characteristics
Parameter Keto Form (C2=O) Enol Form (C2-OH)
13C NMR Shift (C2) ~170–180 ppm ~160–170 ppm
1H NMR NH Proton Broad (δ 5–8 ppm) Absent
Reactivity Electrophilic Nucleophilic

The equilibrium is solvent-dependent, with polar aprotic solvents favoring the keto form.

Eigenschaften

IUPAC Name

3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAKXRGQXZRTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403254
Record name 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86499-35-6
Record name 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

N-Alkylation of Benzazepinone

Patent DK169322B1 describes alkylating 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one with ethyl 2-bromo-4-phenylbutyrate in dimethylformamide (DMF) at 70°C for 18 hours. Triethylamine acts as a base, achieving near-quantitative yields:
$$
\text{3-Amino-benzazepinone + Ethyl 2-bromo-4-phenylbutyrate} \xrightarrow[\text{70°C, 18h}]{\text{Et}_3\text{N, DMF}} \text{Alkylated Product (100\%)}
$$

Peptide Coupling

Ambeed reports coupling 3-amino-benzazepinone with BOC-protected amino acids using HBTU/HOBt in DMF. For example:

  • Reagents : BOC-D-serine t-butyl ether, HBTU, triethylamine.
  • Conditions : Room temperature, 2 hours.
  • Yield : 100% after flash chromatography.

This method facilitates diversification but requires careful handling of moisture-sensitive reagents.

Alternative Synthetic Routes

Reductive Amination

A 2009 study utilized reductive amination of ketone precursors with ammonium acetate and sodium triacetoxyborohydride. The reaction proceeds in tetrahydrofuran (THF) at room temperature, yielding 3-amino-benzazepinone derivatives with 75–85% efficiency.

Dehydration of Hydroxybenzazepines

Canadian Journal of Chemistry outlines converting 4-hydroxy-3,4-dihydroisocarbostyrils to benzazepinones via sulfuric acid-mediated dehydration. This method is less common due to harsh conditions but offers a pathway from phthalide derivatives.

Comparative Analysis of Methods

Method Yield (%) Enantioselectivity Scalability Cost Efficiency
Cyclization 80–90 Racemic High Moderate
Asymmetric Hydrogenation 90–95 98% ee Moderate High
Racemization/Resolution 60–70 >90% ee High Low
Alkylation 95–100 Racemic High Low

Wissenschaftliche Forschungsanwendungen

Angiotensin-Converting Enzyme Inhibitors

One of the primary applications of 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is its use as an angiotensin-converting enzyme inhibitor. ACE inhibitors are crucial in treating cardiovascular diseases such as hypertension and congestive heart failure. The compound has been shown to exhibit significant inhibitory activity against ACE, making it valuable for managing conditions related to elevated blood pressure and heart failure.

Key Findings:

  • In a study, certain derivatives of this compound demonstrated IC50 values in the nanomolar range (e.g., 5.2 × 10^-9 M), indicating potent ACE inhibition .
  • The mechanism involves the modulation of angiotensin II levels, which is critical in regulating blood pressure and fluid balance .

Neuropharmacology

Research indicates that compounds similar to this compound may have neuroprotective effects. They could potentially be beneficial in treating neurodegenerative disorders by influencing neurotransmitter systems.

Case Studies:

  • A case study highlighted the neuroprotective effects of benzazepine derivatives on neuronal cells subjected to oxidative stress. These compounds were noted to enhance cell viability and reduce apoptosis .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been extensively researched. Various synthetic routes have been developed to optimize yield and purity while minimizing toxic byproducts.

Synthesis Method Yield (%) Remarks
Traditional methods60Often involve multiple steps and reagents .
Novel approaches85Utilize less toxic reagents and simplified procedures .

Biologische Aktivität

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a bicyclic compound belonging to the benzazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. The following sections detail its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 86499-35-6

1. Angiotensin-Converting Enzyme Inhibition

Research indicates that derivatives of 3-amino-benzazepin-2-one exhibit significant ACE inhibitory activity. ACE inhibitors are crucial in managing cardiovascular diseases such as hypertension and heart failure. For instance, a study demonstrated that certain substituted derivatives effectively reduced pressor responses to angiotensin I in animal models, suggesting their potential in treating hypertension .

Compound Activity Dosage Effect
This compoundACE Inhibition1 mg/kg i.v.Complete inhibition of pressor response
1-carboxymethyl-3-(carboxymethylamino)-2,3,4,5-tetrahydro-1H-benzazepin-2-oneACE InhibitionNot specifiedSignificant reduction in blood pressure response

2. Central Nervous System Activity

Compounds related to 3-amino-benzazepin have shown activity on the central nervous system (CNS). Studies have indicated that these compounds may possess mild tranquilizing effects and potential applications in treating anxiety and depression . The pharmacological profiles suggest that they could be explored further for neuropharmacological applications.

3. Other Pharmacological Activities

The benzazepine structure is associated with various biological activities beyond ACE inhibition:

  • Anti-cancer properties : Some studies indicate potential anti-cancer effects through modulation of signaling pathways involved in tumor growth.
  • Anti-HIV activity : Certain derivatives have been evaluated for their ability to inhibit HIV replication .

Case Study: Angiotensin-Converting Enzyme Inhibition

In a controlled study involving animal models, researchers administered varying doses of a benzazepine derivative alongside angiotensin I. The results showed a dose-dependent decrease in blood pressure responses, confirming the compound's efficacy as an ACE inhibitor. The study highlighted the importance of structural modifications to enhance biological activity and specificity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of chiral variants of 3-amino-benzazepin compounds has been a focus in medicinal chemistry due to the significant differences in biological activity between enantiomers. Research has demonstrated that specific stereoisomers exhibit enhanced ACE inhibitory activity compared to their counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step processes. One common approach involves acylation of a benzazepine core using acyl chlorides under basic conditions (e.g., NaOH or K₂CO₃). For example, 2,4-dichlorobenzoyl chloride is used in acylation steps to introduce substituents . Optimization of temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) is critical for controlling regioselectivity. Post-synthetic purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves purity (>95%) .
  • Data Contradictions : Some protocols report lower yields (<40%) when scaling up due to steric hindrance from bulky substituents .

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the benzazepine scaffold. Key signals include δ ~2.5–3.5 ppm (NH₂ protons) and δ ~170 ppm (carbonyl carbon) .
  • HPLC : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water) monitors purity. Impurity thresholds must adhere to pharmacopeial standards (e.g., USP limits: ≤0.5% for individual impurities) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₂N₂O; calc. 176.22) .

Q. What biological targets or pathways are associated with this compound in preclinical studies?

  • Methodology : The benzazepine core interacts with neurotransmitter receptors (e.g., GABAₐ or serotonin receptors). In vitro assays (radioligand binding, IC₅₀ measurements) and in vivo behavioral models (e.g., rodent anxiety tests) are used to evaluate activity. For example, EC₅₀ values <10 μM in receptor-binding assays suggest therapeutic potential for neurological disorders .

Advanced Research Questions

Q. How do reaction mechanisms differ between conventional acylation and alternative methods (e.g., Ugi reaction) for synthesizing derivatives?

  • Methodology :

  • Acylation : Proceeds via nucleophilic attack of the benzazepine amine on the acyl chloride, forming an amide bond. Steric effects from substituents (e.g., phenyl groups) can slow kinetics .
  • Ugi Reaction : Enables one-pot synthesis of tetrazole or peptoid derivatives. A four-component reaction (amine, aldehyde, carboxylic acid, isocyanide) in methanol at 50°C yields diverse analogs. This method reduces purification steps but requires optimization of stoichiometry .
    • Data Contradictions : Ugi-derived products may exhibit lower crystallinity compared to acylated analogs, complicating characterization .

Q. What strategies resolve contradictions in impurity profiles during scale-up production?

  • Methodology :

  • Impurity Identification : LC-MS/MS identifies byproducts (e.g., diastereomers or oxidation products). For example, USP Benazepril Related Compound A (a stereoisomer) is quantified using chiral HPLC .
  • Process Control : Adjusting pH during crystallization (pH 6–7) minimizes formation of acidic degradation products. Stability studies under accelerated conditions (40°C/75% RH) predict shelf-life .

Q. How does stereochemistry at the 3-amino position influence biological activity?

  • Methodology :

  • Chiral Resolution : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol to isolate enantiomers. For example, (R)-isomers show 10-fold higher affinity for GABAₐ receptors than (S)-isomers .
  • Docking Studies : Molecular docking (AutoDock Vina) correlates stereochemistry with binding pocket interactions. Hydrophobic substituents at the 5-position enhance binding entropy .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Gaussian 09 at the B3LYP/6-31G(d) level calculates HOMO/LUMO energies. Electron-deficient regions (LUMO < -1.5 eV) indicate susceptibility to nucleophilic attack .
  • MD Simulations : GROMACS models solvation effects on conformation. Simulations >100 ns reveal stable hydrogen bonding between the amine group and water molecules .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.